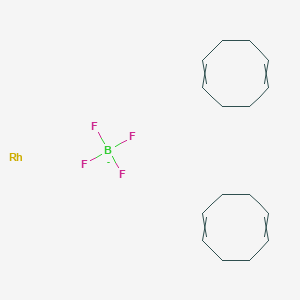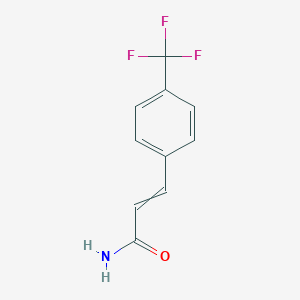
4-(Trifluoromethyl)cinnamamide
Übersicht
Beschreibung
4-(Trifluoromethyl)cinnamamide is a chemical compound with significant research interest due to its unique molecular structure and properties. It has been studied for various applications, including its potential in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)cinnamamide involves several chemical reactions and processes. Quintana et al. (2016) describe the synthesis of a related compound, N-[4-(trifluoromethyl)phenyl]cinnamamide, through an intramolecular cyclization mediated by triflic acid (Quintana et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)cinnamamide has been characterized using various techniques. X-ray diffraction studies have provided insights into its crystalline structure. For instance, Quintana et al. (2016) reported the compound crystallizing in a monoclinic system with specific unit-cell parameters (Quintana et al., 2016).
Chemical Reactions and Properties
4-(Trifluoromethyl)cinnamamide undergoes various chemical reactions under different conditions. The compound's reactivity and chemical behavior can be influenced by its trifluoromethyl group and amide linkage. Haj et al. (2019) describe the enantio- and diastereoselective synthesis of difluorides from cinnamamides, indicating the compound's versatility in chemical reactions (Haj et al., 2019).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethyl)cinnamamide, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. Howard and Sparkes (2008) studied the crystal structure and thermal properties of a related compound, trans-4-(trifluoromethyl) cinnamic acid, providing insights into the physical characteristics of such compounds (Howard & Sparkes, 2008).
Chemical Properties Analysis
The chemical properties of 4-(Trifluoromethyl)cinnamamide, including reactivity, stability, and interactions with other molecules, are of great interest. Studies such as those by Patel and Telvekar (2014) on cinnamamide derivatives highlight the compound's potential in various chemical applications (Patel & Telvekar, 2014).
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Cinnamamides
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-(Trifluoromethyl)cinnamamide is used in the synthesis of cinnamamides, which are compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
- Methods of Application or Experimental Procedures : The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied .
- Results or Outcomes : Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 min . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .
Application 2: Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 4-(Trifluoromethyl)cinnamamide, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . These compounds have been used in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety information for 4-(Trifluoromethyl)cinnamamide includes hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cinnamamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



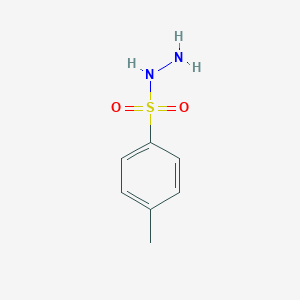
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)

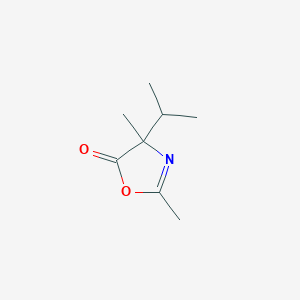


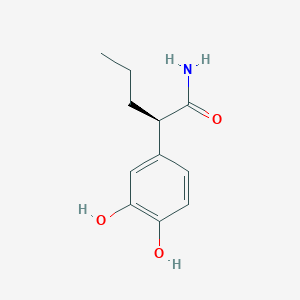
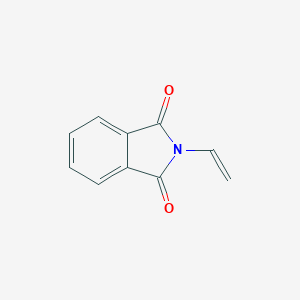

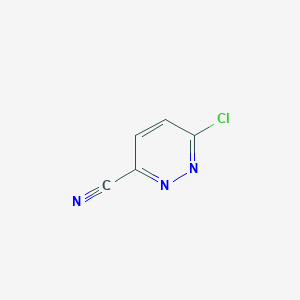
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
